Eleutheroside D
Overview
Description
Eleutheroside D is an active lignan isolated from the root of Eleutherococcus senticosus, also known as the Siberian ginseng . It is chemically a dimer of sinapyl alcohol glucoside and is an optical isomer of Eleutheroside E . Eleutheroside D and E are thought to be the most pharmacologically active out of the eleutherosides .
Synthesis Analysis
The major bioactive constituents in extracts from roots of Eleutherococcus senticosus were analyzed using high-performance liquid chromatography (HPLC) in combination with tandem mass spectrometry . Eleutherosides B and E were identified in both the multi-adaptogen herbal formulation and E. senticosus root extract .Molecular Structure Analysis
The molecular formula of Eleutheroside D is C34H46O18 . Its average mass is 742.718 Da and its monoisotopic mass is 742.268433 Da .Scientific Research Applications
Anti-Fatigue Properties
Eleutheroside D, a compound found in Acanthopanax senticosus (also known as Siberian ginseng), demonstrates significant anti-fatigue effects. Studies have shown that eleutherosides, including eleutheroside D, can extend the swimming time of mice to exhaustion, indicating a potential to alleviate both physical and mental fatigue. The mechanism may involve reducing triglyceride levels, delaying the accumulation of blood urea nitrogen, and increasing lactate dehydrogenase to reduce lactic acid accumulation in muscles, thereby protecting muscle tissue (Huang et al., 2011).
Blood Glucose and Lipid Regulation
Eleutheroside D has been found to influence blood glucose and lipid levels. It can increase the level of high-density lipoprotein cholesterol (HDL-C) and decrease levels of hematocrit (HCT), triglycerides (TG), total cholesterol (TC), and low-density lipoprotein cholesterol (LDL-C) in rat models. This suggests a potential role in managing conditions like diabetes and hyperlipidemia (Yang et al., 2013).
Food Safety and Toxicological Assessment
Toxicological studies on eleutheroside D indicate that it is non-toxic and does not exhibit genetic toxicity. Tests including acute toxicity, genetic toxicity, and subacute toxicity show no significant adverse effects, supporting its safety for consumption and therapeutic use (Xianjun, 2013).
Immunological Function Enhancement
Research on aging model rats shows that eleutheroside D can improve immunological function and delay immune senescence. This indicates potential applications in enhancing immune responses, particularly in aged populations (Yang et al., 2013).
Effects on Cytochrome P450 Activity
Eleutheroside D exhibits weak inhibition against the activity of certain cytochrome P450 enzymes (CYP2C9 and CYP2E1), which are crucial in drug metabolism. This suggests possible implications in drug interactions and metabolism (Guo et al., 2014).
Neuromodulation and Cognitive Performance
Studies demonstrate that eleutheroside D can mitigate behavioral alterations induced by sleep deprivation and improve cognitive performances in experimental models. This suggests its potential use in treating conditions related to cognitive impairment and sleep disorders (Huang et al., 2011).
Chemical Identification
Chemical analyses have identified eleutheroside D as a specific glycoside, aiding in the understanding and isolation of this compound for further study and application (Ovodov et al., 1965).
Future Directions
While specific future directions for research on Eleutheroside D are not well-documented, Eleutherococcus species have been used as medicinal plants for many years in different traditional medical systems . The secondary metabolites of plants of the Eleutherococcus genus have been studied since the 1960s, and with the renewed emphasis on natural medicine, the investigations of the Eleutherococcus genus have made new progress .
properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[4-[6-[3,5-dimethoxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H46O18/c1-43-17-5-13(6-18(44-2)31(17)51-33-27(41)25(39)23(37)21(9-35)49-33)29-15-11-48-30(16(15)12-47-29)14-7-19(45-3)32(20(8-14)46-4)52-34-28(42)26(40)24(38)22(10-36)50-34/h5-8,15-16,21-30,33-42H,9-12H2,1-4H3/t15?,16?,21-,22-,23-,24-,25+,26+,27-,28-,29?,30?,33-,34-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFDULTAFAQRACT-OVUSVGQASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC2C(C(C(C(O2)CO)O)O)O)OC)C3C4COC(C4CO3)C5=CC(=C(C(=C5)OC)OC6C(C(C(C(O6)CO)O)O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)OC)C3C4COC(C4CO3)C5=CC(=C(C(=C5)OC)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H46O18 | |
Record name | Eleutheroside D | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Eleutheroside_D | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
742.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Eleutheroside D |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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